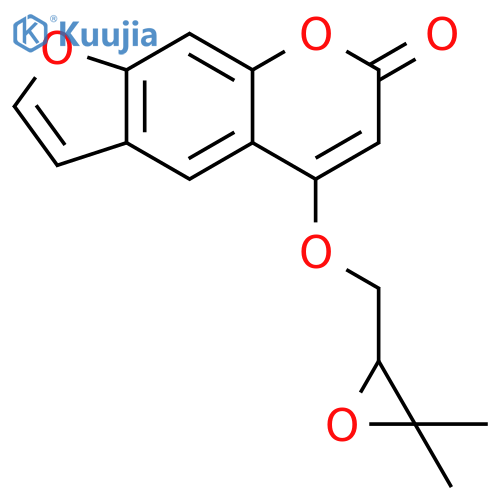Cas no 737-52-0 (Oxypeucedanin)
オキシペウセダニン(Oxypeucedanin)は、クマリン系化合物の一種であり、主にセリ科植物に含まれる天然有機化合物です。その化学構造はフランクマリン骨格を持ち、特異的な生理活性を示すことが知られています。研究により、抗炎症作用や抗酸化作用、さらには抗腫瘍活性などの潜在的な薬理効果が報告されています。また、その特異的な構造から、医薬品開発における中間体としての利用可能性も注目されています。高い生体適合性と低毒性が特徴で、天然物化学や創薬研究の分野で重要な化合物として研究が進められています。

Oxypeucedanin structure
商品名:Oxypeucedanin
CAS番号:737-52-0
MF:C16H14O5
メガワット:286.279365062714
MDL:MFCD00419546
CID:39738
Oxypeucedanin 化学的及び物理的性質
名前と識別子
-
- Oxypeucedanin
- oxypeucadanin
- 4-(3,3-Dimethylglycidyloxy)-7H-furo[3,2-g][1]benzopyran-7-one
- 4-(3,3-Dimethyloxiran-2-ylmethoxy)-7H-furo[3,2-g][1]benzopyran-7-one
- 4-[(3,3-Dimethyloxiranyl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one
- Oxypencedanin
- 4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one
- OXYPEUCEDANIN(P)
- (R)-Oxypeucedanin
- (RS)-Oxypeucedanin
- (+-)-Oxypeucedanin
- 5-Epoxyisopentenyloxypsoralene
- 4-(3,3-Dimethyl-oxiranylmethoxy)-furo[3,2-g]chromen-7-one
- MLS000856077
- QTAGQHZOLRFCBU-UHFFFAOYSA-N
- 7H-Furo[3,2-g][1]benzopyran-7-one, 4-((3,3-dimethyloxiranyl)methoxy)-, (S-)-
- HMS2676A10
- SMR00028282
-
- MDL: MFCD00419546
- インチ: 1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3
- InChIKey: QTAGQHZOLRFCBU-UHFFFAOYSA-N
- ほほえんだ: O1C([H])(C([H])([H])OC2=C3C([H])=C([H])C(=O)OC3=C([H])C3=C2C([H])=C([H])O3)C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 286.084124g/mol
- ひょうめんでんか: 0
- XLogP3: 2.6
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 回転可能化学結合数: 3
- どういたいしつりょう: 286.084124g/mol
- 単一同位体質量: 286.084124g/mol
- 水素結合トポロジー分子極性表面積: 61.2Ų
- 重原子数: 21
- 複雑さ: 471
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 286.28
じっけんとくせい
- 色と性状: White powder
- ゆうかいてん: 104-105°C
- ふってん: 469.6°C at 760 mmHg
- PSA: 65.11000
- LogP: 3.09540
Oxypeucedanin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
Oxypeucedanin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O15721-25mg |
Oxypeucedanin |
737-52-0 | 97% | 25mg |
¥756.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O15721-10mg |
Oxypeucedanin |
737-52-0 | 10mg |
¥816.0 | 2021-09-04 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S0081-50mg |
Oxypeucedanin |
737-52-0 | 99.71% | 50mg |
¥ 6974 | 2023-09-07 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3302-100mg |
Oxypeucedanin |
737-52-0 | 98% | 100mg |
$290 | 2023-09-20 | |
| ChemScence | CS-0009779-10mg |
Oxypeucedanin |
737-52-0 | 98.03% | 10mg |
$343.0 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O873545-5mg |
Oxypeucedanin |
737-52-0 | ,98% | 5mg |
¥512.10 | 2022-09-01 | |
| TRC | E588925-10mg |
Oxypeucedanin |
737-52-0 | 10mg |
$64.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O15721-1mg |
Oxypeucedanin |
737-52-0 | 1mg |
¥276.0 | 2021-09-04 | ||
| ChemFaces | CFN90350-20mg |
Oxypeucedanin |
737-52-0 | >=98% | 20mg |
$80 | 2023-09-19 | |
| Chemenu | CM162721-10mg |
4-((3,3-dimethyloxiran-2-yl)methoxy)-7H-furo[3,2-g]chromen-7-one |
737-52-0 | 97% | 10mg |
$107 | 2021-08-05 |
Oxypeucedanin サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:737-52-0)Oxypeucedanin
注文番号:LE1221
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:40
価格 ($):discuss personally
Oxypeucedanin 関連文献
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:737-52-0)氧化前胡素

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:737-52-0)Oxypeucedanin

清らかである:99%/99%
はかる:5mg/10mg
価格 ($):253.0/430.0



